1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine can be compared with other thiophene-containing compounds, such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine These compounds share the thiophene nucleus but differ in their additional functional groups and overall structure, leading to unique properties and applications .
Properties
Molecular Formula |
C20H20N2S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine |
InChI |
InChI=1S/C20H20N2S2/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22/h1-7,12,20-21H,8-11,13H2 |
InChI Key |
QOLJDCZXEUUSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3CC(SC3=CC=C2)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
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